N'-[(Z)-(2,4-dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
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Overview
Description
N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is a Schiff base hydrazone compound Schiff bases are typically formed by the condensation of primary amines with carbonyl compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide typically involves the reaction of 2,4-dihydroxybenzaldehyde with pyrazine-2-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the condensation reaction, leading to the formation of the Schiff base hydrazone.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Electrophiles such as alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.
Scientific Research Applications
N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide involves its interaction with specific molecular targets. For example, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- N’-[(Z)-(3-hydroxyphenyl)methylidene]pyrazine-2-carbohydrazide
- N’-[(Z)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(Z)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(Z)-(2,4-dihydroxyphenyl)methylidene]pyrazine-2-carbohydrazide is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of two hydroxyl groups at the 2 and 4 positions of the phenyl ring can enhance its ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets.
Properties
Molecular Formula |
C12H10N4O3 |
---|---|
Molecular Weight |
258.23 g/mol |
IUPAC Name |
N-[(Z)-(2,4-dihydroxyphenyl)methylideneamino]pyrazine-2-carboxamide |
InChI |
InChI=1S/C12H10N4O3/c17-9-2-1-8(11(18)5-9)6-15-16-12(19)10-7-13-3-4-14-10/h1-7,17-18H,(H,16,19)/b15-6- |
InChI Key |
IPNIAMPORNCFLJ-UUASQNMZSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N\NC(=O)C2=NC=CN=C2 |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NNC(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
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